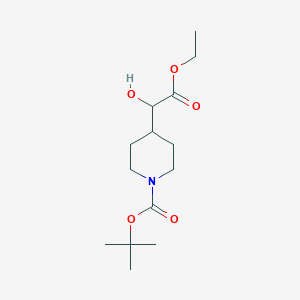

1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine

CAS No.: 203662-88-8

Cat. No.: VC18516431

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203662-88-8 |

|---|---|

| Molecular Formula | C14H25NO5 |

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | tert-butyl 4-(2-ethoxy-1-hydroxy-2-oxoethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO5/c1-5-19-12(17)11(16)10-6-8-15(9-7-10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3 |

| Standard InChI Key | CLBLGRHCIFLTCU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)O |

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with two critical functional modifications:

-

N-Terminal Boc Protection: The tert-butoxycarbonyl group (-O(CO)C(CH₃)₃) protects the piperidine nitrogen, enhancing stability during synthetic reactions .

-

4-Position Substituent: At the fourth carbon, an ethoxycarbonyl-hydroxymethyl group (-CH₂-C(OH)(COOCH₂CH₃)) introduces both steric bulk and polar functionality, enabling diverse reactivity .

The molecular formula (C₁₄H₂₅NO₅) corresponds to a molar mass of 287.35 g/mol . While experimental data on density and boiling point remain unreported, analogous Boc-protected piperidines exhibit densities near 1.1 g/cm³ and boiling points approaching 300°C .

Spectroscopic Signatures

Though specific spectral data for this compound are unavailable, related Boc-piperidine derivatives show characteristic signals:

-

¹H NMR: Boc group protons resonate at δ 1.4–1.5 ppm (singlet), while the piperidine ring protons appear between δ 1.6–3.5 ppm .

-

IR: Strong carbonyl stretches (C=O) near 1700 cm⁻¹ from the Boc and ethoxycarbonyl groups .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine involves multi-step sequences leveraging classical organic transformations:

Michael Addition and Cyclization (Adapted from CN102070513A )

-

Michael Addition: Benzylamine reacts with methyl acrylate in methanol to form a β-amino ester intermediate.

-

Dieckmann Condensation: Intramolecular cyclization under basic conditions yields a piperidone intermediate.

-

Decarboxylation: Treatment with concentrated HCl removes the carboxyl group, generating 1-benzyl-4-piperidone hydrochloride.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) and triethylamine installs the Boc group at the piperidine nitrogen .

Hydroxymethylation at C4

The ethoxycarbonyl-hydroxymethyl group is introduced via:

-

Aldol Condensation: Reaction of 4-piperidone with ethyl glyoxylate, followed by reduction of the resulting ketone to a secondary alcohol .

-

Oxidation-State Modulation: Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) may adjust oxidation states of intermediate alcohols .

Optimization Challenges

-

Decarboxylation Efficiency: Excess HCl (6–12 molar equivalents) and elevated temperatures (80–100°C) are required to achieve complete decarboxylation in 4–8 hours .

-

Crystallization Purity: Crude 1-benzyl-4-piperidone hydrochloride is purified via ethanol-water recrystallization (1:1–3 v/v) at 0–5°C, yielding >95% purity .

Physicochemical and Stability Profiles

Thermal and Solubility Properties

Reactivity and Functional Group Interactions

-

Boc Deprotection: Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the piperidine amine .

-

Hydroxyl Group Reactivity: The secondary alcohol participates in esterifications, oxidations, or as a hydrogen-bond donor in molecular recognition .

Applications in Medicinal Chemistry and Drug Development

Role in Tuberculosis Inhibitor Synthesis

1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine is a precursor to N-{2-[1-(2-1H-indol-3-yl-acetyl)-piperidine-4-yl]-thiazole-4-carbonyl}-hydrazinecarboxylate, a Mycobacterium tuberculosis cell wall biosynthesis inhibitor . Key steps include:

-

Thiazole Ring Formation: Cyclization with L-cysteine ethyl ester and subsequent MnO₂ oxidation yields 4-substituted thiazoles .

-

Coupling Reactions: Amide bond formation links the piperidine-thiazole core to indole acetic acid derivatives .

Broader Utility in Organic Synthesis

-

Peptide Mimetics: The Boc-protected amine and hydroxymethyl group enable incorporation into pseudopeptide scaffolds.

-

Ligand Design: Chelating potential of the hydroxyl and carbonyl groups aids in metal-organic framework (MOF) synthesis.

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral drug candidates.

-

Biological Screening: Evaluating standalone antimicrobial or anticancer activity given its structural similarity to known inhibitors .

-

Green Chemistry Approaches: Replacing toxic reagents (e.g., HCl, Pd/C) with biocatalytic or photocatalytic alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume